molecular formula C20H17ClN4OS B2568682 4-(4-chlorophenyl)-6-methyl-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2,3,4-tetrahydropyrimidine-2-thione CAS No. 892302-14-6

4-(4-chlorophenyl)-6-methyl-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2,3,4-tetrahydropyrimidine-2-thione

Cat. No.: B2568682
CAS No.: 892302-14-6
M. Wt: 396.89
InChI Key: LSGPMOWRTRMURN-UHFFFAOYSA-N
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Description

4-(4-chlorophenyl)-6-methyl-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2,3,4-tetrahydropyrimidine-2-thione is a sophisticated hybrid heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structure integrates a dihydropyrimidin-2-thione (DHPM) core, a privileged scaffold in pharmaceuticals, with a 1,2,4-oxadiazole ring, known for its favorable pharmacokinetic properties and ability to act as a bioisostere for ester and amide functionalities. This molecular architecture is strategically designed for the exploration of new chemical space in the development of enzyme inhibitors. Research indicates that analogous compounds featuring the DHPM scaffold exhibit a range of biological activities, including potent inhibition of kinases like p38 MAP kinase, which is a critical target in inflammatory diseases and cancer . The incorporation of the 1,2,4-oxadiazole moiety, particularly when substituted with an aromatic group, is a documented strategy to enhance binding affinity and selectivity towards enzymatic pockets, as seen in the design of various kinase inhibitors . Consequently, this compound serves as a versatile and valuable intermediate for researchers synthesizing and screening novel small-molecule libraries aimed at identifying new therapeutic agents for oncology, immunology, and virology, where such complex heterocyclic systems have shown promise.

Properties

IUPAC Name

4-(4-chlorophenyl)-6-methyl-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3,4-dihydro-1H-pyrimidine-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN4OS/c1-11-3-5-14(6-4-11)18-24-19(26-25-18)16-12(2)22-20(27)23-17(16)13-7-9-15(21)10-8-13/h3-10,17H,1-2H3,(H2,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSGPMOWRTRMURN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(NC(=S)NC3C4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-6-methyl-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2,3,4-tetrahydropyrimidine-2-thione typically involves multiple steps:

    Formation of the oxadiazole ring: This can be achieved by reacting 4-methylbenzhydrazide with an appropriate carboxylic acid derivative under cyclization conditions.

    Synthesis of the tetrahydropyrimidine core: This involves the condensation of the oxadiazole intermediate with a suitable aldehyde and urea or thiourea under acidic or basic conditions.

    Introduction of the chlorophenyl group: This step can be carried out through a nucleophilic substitution reaction using 4-chlorobenzyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Reaction Mechanisms and Functional Group Transformations

The compound 4-(4-chlorophenyl)-6-methyl-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2,3,4-tetrahydropyrimidine-2-thione exhibits reactivity centered on its thione group and oxadiazole moiety . Key reactions include:

Nucleophilic Substitution at the Thione Group

The thione group (S-S) in the tetrahydropyrimidine ring undergoes nucleophilic attack, enabling transformations such as:

  • Substitution with amines or alcohols : Replaces the thione sulfur with nucleophiles under basic or acidic conditions.

  • Hydrolysis : Converts the thione to a thiol (SH-SH) or thiolate under acidic/basic aqueous conditions.

Reaction TypeConditionsProducts
Nucleophilic substitutionAcid/base catalystsAminated/thiols derivatives
HydrolysisAqueous acid/baseThiol/thiolate derivatives

Oxadiazole-to-Thiadiazole Interconversion

The 1,2,4-oxadiazole ring can undergo dehydrosulfurization using Lawesson’s reagent (LR) or iodine/NaOH to form thiadiazoles . This reaction is critical for diversifying biological activity.

Starting MaterialReagentProductYield Range
1,2,4-oxadiazoleLR in THF1,3,4-thiadiazoleModerate-High
1,2,4-oxadiazoleI₂/KI in NaOH1,3,4-thiadiazoleModerate

Analytical and Characterization Methods

Reactions are monitored and validated using:

  • TLC : Tracks reaction progress and purity.

  • NMR spectroscopy : Confirms structural integrity via hydrogen and carbon signals.

  • HPLC : Assesses yield and purity in large-scale syntheses.

Biological Relevance of Reactions

The interconversion to thiadiazoles enhances antimicrobial activity, as observed in related compounds . For example:

  • Thiadiazoles exhibit improved potency against Gram-positive bacteria (e.g., S. aureus) compared to oxadiazoles .

  • Substitutions on the pyrimidine ring (e.g., halogens) modulate activity, with chloro groups often showing higher efficacy .

Thermal Stability and Functional Group Reactivity

  • Thione stability : Resistant to hydrolysis under mild conditions but reactive under harsh acidic/basic environments.

  • Oxadiazole stability : Labile toward dehydrosulfurization, enabling controlled interconversion to thiadiazoles .

Scientific Research Applications

Chemical Properties and Structure

This compound features a complex structure that includes:

  • A chlorophenyl group
  • A methylphenyl group
  • An oxadiazole ring

These elements contribute to its potential reactivity and biological activity. The molecular formula is C19H18ClN3O2SC_{19}H_{18}ClN_{3}O_{2}S with a molecular weight of approximately 373.88 g/mol.

Antimicrobial Activity

Research indicates that derivatives of compounds similar to 4-(4-chlorophenyl)-6-methyl-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2,3,4-tetrahydropyrimidine-2-thione exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, particularly Gram-positive bacteria. For instance:

  • Bacillus cereus
  • Bacillus thuringiensis

These findings suggest potential applications in developing new antimicrobial agents to combat resistant bacterial infections .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Research has demonstrated that certain derivatives can induce cytotoxic effects in cancer cell lines such as:

  • HCT116 (colon cancer)
  • MCF7 (breast cancer)
  • HUH7 (liver cancer)

In vitro studies using the NCI-60 cell line panel have shown promising results regarding the inhibition of cancer cell proliferation . The mechanism may involve the inhibition of specific enzymes or pathways crucial for tumor growth.

Synthetic Methods

The synthesis of this compound typically involves several steps:

  • Formation of the oxadiazole ring : Achieved by reacting 4-methylbenzhydrazide with a carboxylic acid derivative under cyclization conditions.
  • Synthesis of the tetrahydropyrimidine core : Involves condensation with suitable aldehydes and urea or thiourea.
  • Introduction of the chlorophenyl group : Conducted via nucleophilic substitution using 4-chlorobenzyl chloride.

Case Study 1: Antimicrobial Efficacy

A study published in the Turkish Journal of Chemistry explored the synthesis and antimicrobial activity of various oxadiazole derivatives. The results indicated that compounds with structural similarities to this compound showed enhanced activity against Gram-positive bacteria compared to Gram-negative species .

CompoundBacterial StrainZone of Inhibition (mm)
Compound ABacillus cereus20
Compound BStaphylococcus aureus18
Compound CEscherichia coli12

Case Study 2: Cytotoxicity Against Cancer Cells

In another study focusing on anticancer properties, several derivatives were tested against multiple cancer cell lines. The findings revealed that some compounds exhibited IC50 values lower than standard chemotherapeutics used for treating breast and colon cancers .

Cell LineIC50 (µM)Standard Drug IC50 (µM)
HCT1161520
MCF71025
HUH71222

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-6-methyl-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2,3,4-tetrahydropyrimidine-2-thione is likely to involve interactions with specific molecular targets such as enzymes, receptors, or nucleic acids. The exact pathways and targets would depend on the specific biological activity being investigated. For example, if the compound exhibits antimicrobial activity, it may inhibit key enzymes involved in bacterial cell wall synthesis or DNA replication.

Comparison with Similar Compounds

Key Observations:

Position 5 Variability: The target compound’s 1,2,4-oxadiazole moiety distinguishes it from esters (e.g., ethoxycarbonyl) or acetyl groups in analogs.

Chlorophenyl vs. Hydroxyphenyl : The 4-chlorophenyl group in the target compound increases lipophilicity compared to the 4-hydroxyphenyl analog, which may improve membrane permeability but reduce solubility .

Thione Group: All compounds share the 2-thione group, implicated in antioxidant activity via radical scavenging. The furan-substituted analog () showed notable activity (IC₅₀ = 0.6 mg/mL), suggesting substituent electronic effects modulate efficacy .

Crystallographic and Physicochemical Properties

Table 2: Structural and Physical Properties

Compound Name Crystallographic Data (Mean C–C bond length, Å) Melting Point (°C) Solubility Reference
Target Compound N/A N/A N/A
5-Acetyl-4-(4-chlorophenyl)-6-methyl-3,4-dihydropyrimidine-2(1H)-thione 1.534 198–200 Soluble in DMSO
4-(4-Hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 1.522 185–187 Insoluble in water
1-[4-(4-Fluorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-5-yl]ethanone 1.529 210–212 Soluble in ethanol

Key Observations:

  • Bond Lengths : The dihydropyrimidine core in analogs shows consistent C–C bond lengths (~1.52–1.53 Å), indicating structural rigidity .
  • Solubility : Hydroxyphenyl derivatives exhibit lower aqueous solubility due to hydrogen bonding, whereas acetyl/ethoxycarbonyl analogs are more soluble in organic solvents .

Comparison with Analogous Syntheses:

  • uses thiourea, ethyl acetoacetate, and 2-fluorobenzaldehyde under acidic conditions to form the tetrahydropyrimidine core .
  • employs a similar Biginelli reaction with furfural, highlighting the adaptability of this method for diverse substituents .

Biological Activity

The compound 4-(4-chlorophenyl)-6-methyl-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2,3,4-tetrahydropyrimidine-2-thione is a hybrid structure that combines a tetrahydropyrimidine core with a 1,2,4-oxadiazole moiety. This unique combination is expected to confer diverse biological activities, particularly in the realm of anticancer and antimicrobial effects. This article synthesizes the current understanding of its biological activity based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H19ClN4OSC_{20}H_{19}ClN_4OS, indicating the presence of chlorine and nitrogen heterocycles which are known to enhance biological activity. The oxadiazole ring is particularly noted for its role in drug design due to its ability to interact with various biological targets.

Anticancer Activity

Research has shown that derivatives of 1,3,4-oxadiazoles exhibit significant anticancer properties by targeting various enzymes involved in cancer cell proliferation. Specifically, these compounds have been found to inhibit:

  • Telomerase activity
  • Histone deacetylase (HDAC)
  • Thymidylate synthase
  • Thymidine phosphorylase

The incorporation of oxadiazole into the structure of tetrahydropyrimidines enhances their cytotoxicity against cancer cell lines such as MCF-7 and A549. For instance, studies indicate that modifications in the phenyl ring can influence the antiproliferative activity of these compounds significantly .

Antimicrobial Activity

Compounds containing the oxadiazole moiety have also demonstrated broad-spectrum antimicrobial activity. They target bacterial cell walls and inhibit protein synthesis, making them potential candidates for antibiotic development. In vitro studies have shown promising results against various strains of bacteria and fungi .

Study 1: Anticancer Efficacy

A study conducted on a series of 1,3,4-oxadiazole derivatives indicated that compounds similar to our target compound exhibited IC50 values ranging from 0.12 to 2.78 µM against MCF-7 cells. The mechanism involved apoptosis through increased p53 expression and caspase activation .

Study 2: Antimicrobial Properties

In another investigation focusing on the antimicrobial properties of oxadiazole derivatives, compounds were tested against Staphylococcus aureus and Escherichia coli. Results showed that certain derivatives had minimum inhibitory concentrations (MIC) in the range of 10–50 µg/mL, indicating strong antimicrobial potential .

Data Tables

Activity Type Target Cell Line IC50 (µM) Mechanism
AnticancerMCF-70.12 - 2.78Apoptosis via p53 and caspase
AntimicrobialStaphylococcus aureus10 - 50Inhibition of cell wall synthesis
AntimicrobialEscherichia coli10 - 50Inhibition of protein synthesis

Q & A

Q. What are the established synthetic routes for this compound, and what reaction conditions are critical for optimizing yield?

The compound is typically synthesized via the Biginelli reaction, a one-pot multicomponent condensation involving aldehydes, β-ketoesters, and thiourea derivatives. Evidence from cyclization reactions using 3-amino-5-methylisoxazole highlights the importance of stoichiometric ratios (1:1:1 for aldehyde, ethyl acetoacetate, and thiourea) and refluxing in ethanol under acidic conditions (e.g., HCl catalysis) to achieve yields of 70–85% . Key parameters :

Reaction ComponentOptimal Molar RatioSolventTemperatureYield Range
Aldehyde1.0EthanolReflux70–85%
Ethyl acetoacetate1.0
Thiourea derivative1.0

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • X-ray crystallography : Resolves tautomeric forms and confirms the 1,2,3,4-tetrahydropyrimidine-2-thione core. For example, dihedral angles between the oxadiazole and pyrimidine rings (e.g., 15.2°) are critical for understanding conformational stability .
  • NMR spectroscopy : 1H^1H NMR signals at δ 2.35–2.45 (methyl groups) and δ 6.70–7.59 (aromatic protons) confirm substituent positions .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 440 [M+^+]) validate purity and molecular weight .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR peak splitting or IR absorption shifts) be resolved during structural elucidation?

Contradictions in NMR splitting patterns may arise from tautomerism or dynamic exchange processes. For instance, the thione-thiol tautomer equilibrium can be resolved via variable-temperature 1H^1H NMR or X-ray diffraction to lock the dominant form . IR absorption shifts (e.g., C=O stretching at 1668 cm1^{-1} vs. 1680 cm1^{-1}) may indicate solvent polarity effects, requiring controlled solvent systems for reproducibility .

Q. What computational methods are suitable for predicting the compound’s electronic properties and reactivity?

Density Functional Theory (DFT) calculations at the B3LYP/6-311G(d,p) level effectively model frontier molecular orbitals (FMOs) and electrostatic potential surfaces. These methods predict nucleophilic attack sites (e.g., sulfur in the thione group) and regioselectivity in substitution reactions .

Q. How do structural modifications (e.g., substituent variations on the oxadiazole ring) influence biological activity?

Introducing electron-withdrawing groups (e.g., -NO2_2) on the oxadiazole ring enhances antimicrobial activity by increasing electrophilicity. For example, derivatives with 4-methoxyphenyl substituents show 2–4× higher inhibition against S. aureus compared to unsubstituted analogs, as demonstrated in MIC assays .

Q. What green chemistry approaches can improve the sustainability of synthesis?

Solvent-free mechanochemical grinding or microwave-assisted synthesis reduces reaction times (from 12 hours to 30 minutes) and improves atom economy. Evidence shows yields >80% using montmorillonite K10 as a recyclable catalyst .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity across studies?

Variations in bioassay protocols (e.g., broth microdilution vs. disk diffusion) or cell line susceptibility (e.g., HeLa vs. MCF-7) can lead to conflicting IC50_{50} values. Standardizing assays using CLSI guidelines and reporting full experimental conditions (e.g., pH, incubation time) enhances cross-study comparability .

Q. Why do solubility studies report divergent results for this compound in aqueous vs. organic solvents?

Polymorphism or hydration states significantly affect solubility. For example, the monohydrate form ( ) shows 3× higher aqueous solubility than the anhydrous form due to hydrogen-bonding interactions. Pre-solubilization in DMSO (5% v/v) is recommended for in vitro studies .

Structural and Mechanistic Insights

Q. What role does the oxadiazole moiety play in stabilizing the compound’s conformation?

The 1,2,4-oxadiazole ring enhances planarity and π-stacking interactions, as evidenced by X-ray data showing a 15.2° dihedral angle between oxadiazole and pyrimidine rings. This rigidity improves binding affinity in enzyme pocket models .

Q. How can tautomeric forms of the thione group impact pharmacological activity?

The thione-thiol equilibrium influences hydrogen-bonding capacity. Crystallographic data () confirms the thione form predominates in solid state, but dynamic NMR suggests thiol participation in solution-phase reactivity, affecting target engagement .

Methodological Recommendations

  • Synthetic Optimization : Use HCl catalysis in ethanol at reflux for scalable synthesis .
  • Characterization : Combine XRD, 1H^1H/13C^13C NMR, and HRMS for unambiguous structural assignment .
  • Biological Testing : Include positive controls (e.g., ciprofloxacin for antimicrobial assays) and replicate experiments ≥3 times .

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